molecular formula C16H18N2O B086113 N,N'-Dibenzylglycinamide CAS No. 1089-31-2

N,N'-Dibenzylglycinamide

Cat. No.: B086113
CAS No.: 1089-31-2
M. Wt: 254.33 g/mol
InChI Key: WHPBAOBBWAFHRE-UHFFFAOYSA-N
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Description

N,N'-Dibenzylglycinamide is an organic compound with the molecular formula C16H18N2O. It is characterized by the presence of a benzyl group attached to both the nitrogen and carbon atoms of the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N'-Dibenzylglycinamide can be synthesized through several methods. One common approach involves the acylation of N-benzylamine with benzyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity .

Chemical Reactions Analysis

Types of Reactions

N,N'-Dibenzylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamide or benzoic acid derivatives, while reduction can produce benzylamines .

Scientific Research Applications

N,N'-Dibenzylglycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N'-Dibenzylglycinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N'-Dibenzylglycinamide is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Biological Activity

N,N'-Dibenzylglycinamide (DBG) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C16_{16}H18_{18}N2_2O
  • CAS Number : 1089-31-2
  • Structure : DBG features two benzyl groups attached to the nitrogen and carbon atoms of the glycinamide moiety, which may enhance its biological activity compared to simpler amides.

Synthesis of this compound

DBG can be synthesized through several methods, with one common approach being the acylation of N-benzylamine with benzyl chloroacetate under basic conditions. The general reaction can be summarized as follows:

  • Reactants : N-benzylamine and benzyl chloroacetate.
  • Conditions : The reaction is typically performed in a solvent like ethanol or methanol with a base such as sodium hydroxide.
  • Procedure : The reactants are mixed and stirred at room temperature until completion.

Antimicrobial Properties

Research indicates that DBG exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Properties

DBG has been investigated for its anticancer properties, particularly against breast cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

The mechanism by which DBG exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : DBG may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that DBG may influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of DBG:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of DBG against common pathogens.
    • Results : DBG showed significant inhibition of bacterial growth, particularly against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Efficacy Study :
    • Objective : To assess the anticancer properties of DBG on breast cancer cell lines.
    • Results : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-benzylacetamideSingle benzyl groupModerate antimicrobial activity
N-benzylglycineLacks additional benzyl groupLimited anticancer effects
This compoundTwo benzyl groupsEnhanced antimicrobial and anticancer properties

This compound's unique structure, featuring two benzyl groups, distinguishes it from other related compounds, potentially enhancing its reactivity and biological efficacy.

Properties

IUPAC Name

N-benzyl-2-(benzylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBAOBBWAFHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328210
Record name N-benzyl-2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-31-2
Record name N-benzyl-2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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